molecular formula C9H7ClO B3340211 1-(3-Chlorophenyl)-2-propyn-1-ol CAS No. 29805-12-7

1-(3-Chlorophenyl)-2-propyn-1-ol

Cat. No. B3340211
CAS RN: 29805-12-7
M. Wt: 166.6 g/mol
InChI Key: BNPLJHLZNBBYAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, which could include 1-(3-Chlorophenyl)-2-propyn-1-ol, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Fluorescent Dihydrofuran Derivatives Synthesis

1-(3-Chlorophenyl)-2-propyn-1-ol is used in the synthesis of fluorescent dihydrofuran derivatives. These derivatives are produced via a regio- and stereoselective homocoupling process and subsequent cyclization, facilitated by a rhodium catalyst. This method offers a unique approach for the development of compounds with potential applications in fluorescence-based technologies (Funayama et al., 2005).

Electronic Properties and Chemical Reactivity Analysis

The electronic properties and chemical reactivity of related compounds have been studied extensively. These studies, which include computational insights on molecular structure and electronic properties, provide a foundational understanding of the chemical behavior of such compounds, which is crucial for their application in various scientific fields (Adole et al., 2020).

Synthesis of Organic Compounds

This compound plays a significant role in the synthesis of various organic compounds. It is used in the preparation of 4-trimethylsilyl-2-butyn-1-ol and similar compounds, which are important intermediates in organic synthesis, particularly in Bronsted and Lewis acid-promoted cyclizations (Wein et al., 2012).

Antifungal Activity

Compounds synthesized using this compound have been evaluated for their antifungal properties. Specifically, their efficacy against Candida strains has been a subject of interest. This highlights the potential of these compounds in the development of new antifungal drugs (Lima-Neto et al., 2012).

Nonlinear Optical Material Research

Studies have focused on the crystal structure and nonlinear optical properties of compounds related to this compound. These investigations provide insights into the potential use of such compounds in optoelectronic and photonics applications (Najiya et al., 2014).

Photoinduced Reactivity

Research has also been conducted on the photoinduced reactivity of compounds related to this compound. This includes investigations using techniques like magnetic resonance, which provide valuable insights into the photoreactivity of such compounds, potentially leading to their use in photochemical applications (Rosspeintner et al., 2009).

properties

IUPAC Name

1-(3-chlorophenyl)prop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c1-2-9(11)7-4-3-5-8(10)6-7/h1,3-6,9,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPLJHLZNBBYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=CC(=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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